molecular formula C15H14N6O B10803230 6-[4-(2-Aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine

6-[4-(2-Aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B10803230
M. Wt: 294.31 g/mol
InChI Key: MRYYFGCEGIUXMF-UHFFFAOYSA-N
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Description

6-[4-(2-Aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C15H14N6O and its molecular weight is 294.31 g/mol. The purity is usually 95%.
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Biological Activity

6-[4-(2-Aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine (CAS: 297743-30-7) is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer potential, enzyme inhibitory effects, and other pharmacological activities.

  • Molecular Formula : C15H14N6O
  • Molecular Weight : 294.311 g/mol
  • Structure : The compound features a triazine core substituted with a phenyl group and an aminophenoxy moiety, which is believed to contribute to its biological activities .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different biological targets.

Anticancer Activity

Recent research indicates that triazine derivatives exhibit significant anticancer properties. The following table summarizes the findings related to the anticancer activity of similar triazine compounds:

Compound Cancer Type GI50 (µM) Mechanism of Action
Triazine Derivative ALeukemia1.96Inhibition of DHFR
Triazine Derivative BColon Cancer2.60Induction of apoptosis
Triazine Derivative CMelanoma1.91Cell cycle arrest
This compoundBreast CancerTBDTBD

Note: GI50 refers to the concentration required to inhibit cell growth by 50%.

Enzyme Inhibition

Triazines are known to inhibit several enzymes involved in cancer progression. For instance:

  • Dihydrofolate Reductase (DHFR) : A critical enzyme in nucleotide synthesis that is often targeted in cancer therapy. Inhibition of DHFR by triazines can lead to reduced proliferation of cancer cells .

The mechanism by which this compound exerts its biological effects may involve:

  • Apoptosis Induction : Similar compounds have been shown to increase markers of apoptosis such as caspase activation.
  • Cell Cycle Arrest : Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

Case Studies

  • Study on Anticancer Effects : A study evaluated the effects of various triazine derivatives on cancer cell lines and found that certain substitutions significantly enhanced their potency against breast and colon cancer models.
  • Enzyme Inhibition Study : Another investigation focused on the inhibition of DHFR by triazine compounds and reported IC50 values as low as 0.002 µM for highly potent derivatives .

Properties

Molecular Formula

C15H14N6O

Molecular Weight

294.31 g/mol

IUPAC Name

6-[4-(2-aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C15H14N6O/c16-11-3-1-2-4-12(11)22-10-7-5-9(6-8-10)13-19-14(17)21-15(18)20-13/h1-8H,16H2,(H4,17,18,19,20,21)

InChI Key

MRYYFGCEGIUXMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)C3=NC(=NC(=N3)N)N

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.